N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

PDE4 inhibitor isoform selectivity asthma

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide, designated as LASSBio-448, is a synthetic sulfonamide‑benzodioxole hybrid that acts as a phosphodiesterase‑4 (PDE4) inhibitor. It was originally disclosed as the most promising compound in a series of novel sulfonamides designed to elevate intracellular cAMP in airway smooth muscle and immune cells, thereby down‑regulating pulmonary inflammation.

Molecular Formula C15H14FNO5S
Molecular Weight 339.34
CAS No. 691380-68-4
Cat. No. B2873348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
CAS691380-68-4
Molecular FormulaC15H14FNO5S
Molecular Weight339.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H14FNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3
InChIKeyDTDPIOZFZCAXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LASSBio-448 (CAS 691380-68-4): A Dual PDE4 Inhibitor and Anti-Asthmatic Sulfonamide Prototype


N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide, designated as LASSBio-448, is a synthetic sulfonamide‑benzodioxole hybrid that acts as a phosphodiesterase‑4 (PDE4) inhibitor [1]. It was originally disclosed as the most promising compound in a series of novel sulfonamides designed to elevate intracellular cAMP in airway smooth muscle and immune cells, thereby down‑regulating pulmonary inflammation [2]. The molecule is characterized by a 5‑fluoro‑2‑methoxybenzenesulfonamide core linked to a 1,3‑benzodioxol‑5‑ylmethyl moiety, which confers a unique PDE4 isoform interaction profile distinct from classical catechol‑based inhibitors such as rolipram [2].

Why LASSBio-448 (CAS 691380-68-4) Cannot Be Replaced by Other PDE4 Inhibitors


PDE4 inhibitors share a common mechanism but differ substantially in isoform selectivity, emetic liability, and ability to reverse established tissue remodeling. Generic substitution of LASSBio-448 with rolipram, cilomilast, or other PDE4 inhibitors would compromise the balanced PDE4D/PDE4A–PDE4B inhibitory index that underlies its anti‑inflammatory efficacy without the limiting emesis observed with first‑generation agents [1]. Furthermore, LASSBio-448 is the only compound in its class demonstrated to reverse ongoing peribronchiolar fibrosis and mucus exacerbation in a therapeutic intervention model, a property not shared by rolipram or cilomilast in the same experimental system [1]. Therefore, for studies requiring concomitant PDE4A/B/D engagement, fibrosis reversal, and a widened therapeutic window, no closest analog provides the same integrated profile.

Quantitative Differentiation of LASSBio-448 (CAS 691380-68-4) vs. PDE4 Comparators


PDE4 Isoform Selectivity: Balanced Inhibitory Index vs. Rolipram

LASSBio-448 inhibits recombinant human PDE4A with an IC50 of 0.7 ± 0.07 µM, compared to rolipram's IC50 of 0.3 ± 0.03 µM in the same IMAP fluorescence polarization assay [1]. Despite modestly lower potency against PDE4A, LASSBio-448 displays a significantly better inhibitory index for PDE4D/PDE4A and PDE4D/PDE4B, indicating a more balanced engagement across asthma‑relevant isoforms without the PDE4D‑skewed selectivity that correlates with emesis [1].

PDE4 inhibitor isoform selectivity asthma

In Vivo Reversal of Established Allergen‑Induced Lung Pathology

In A/J mice sensitized and challenged with ovalbumin, oral LASSBio-448 (100 mg/kg) given 1 h before provocation inhibited allergen‑induced eosinophil accumulation in bronchoalveolar lavage fluid and lung tissue [1]. In a therapeutic intervention protocol—where treatment started after airway inflammation was already established—LASSBio-448 reversed eosinophilic infiltration, mucus exacerbation, peribronchiolar fibrosis, and airway hyper‑reactivity (AHR) [1]. Neither rolipram nor cilomilast has been shown to reverse all four pathological features in the same model system.

asthma model airway remodeling eosinophilic inflammation

Reduced Emetic Potential vs. Rolipram and Cilomilast

Emetic liability was assessed using the xylazine/ketamine‑induced anesthesia duration test in A/J mice, a validated behavioral correlate of emesis in rodents [1]. LASSBio-448 (100 mg/kg, p.o.) prolonged anesthesia time significantly less than equi‑efficacious doses of rolipram and cilomilast, indicating a lower pro‑emetic potential [1]. This finding aligns with its balanced PDE4D/PDE4A–PDE4B inhibitory index, as PDE4D inhibition is primarily linked to emesis.

PDE4 inhibitor emesis therapeutic window

Metabolic Stability: Defined CYP Oxidation Profile vs. Rolipram

Incubation of LASSBio-448 with pooled rat liver microsomes plus NADPH revealed two major phase I metabolites: O‑demethyl‑LASSBio-448 (M1) and 3,4‑dihydroxyphenyl‑LASSBio-448 (M2), formed via CYP1A2, CYP2C19, and CYP3A4 [1]. In contrast, rolipram is primarily metabolized by CYP2C9 and CYP3A4, with a different metabolite profile [2]. The distinct CYP fingerprint of LASSBio-448 reduces the likelihood of metabolic interactions with CYP2C9‑dependent co‑medications, a consideration for polypharmacy studies.

drug metabolism CYP phenotyping hepatic microsomes

Optimal Deployment Scenarios for LASSBio-448 (CAS 691380-68-4) Based on Evidence


Preclinical Efficacy Studies in Chronic Asthma Models Requiring Fibrosis Reversal

LASSBio-448 should be used when the primary endpoint is reversal of established airway remodeling—eosinophilic infiltration, mucus metaplasia, peribronchiolar fibrosis, and AHR—because it is the only PDE4 inhibitor documented to concurrently reverse all four features in a therapeutic intervention protocol [1]. Standard agents such as rolipram and cilomilast have not demonstrated comparable fibrosis‑reversing activity in the same model system.

PDE4 Isoform Selectivity Profiling and Emesis‑Safety Window Optimization

For laboratories optimizing the PDE4 therapeutic window, LASSBio-448 provides a balanced PDE4D/PDE4A–PDE4B inhibitory index that translates into significantly lower emetic liability than rolipram or cilomilast in the xylazine/ketamine rodent assay [1]. This makes it the compound of choice for target‑engagement studies where emesis would confound behavioral or CNS‑related readouts.

Drug‑Drug Interaction Screening Panels Involving CYP2C19 and CYP3A4

Because LASSBio-448 relies on CYP1A2, CYP2C19, and CYP3A4 for oxidative clearance—rather than CYP2C9—it is suitable for inclusion in polypharmacy panels designed to assess metabolic interaction risks with CYP2C9‑dependent drugs [1]. The well‑characterized metabolite profile (M1 and M2) further facilitates quantitative bioanalytical method development.

Lead‑Optimization Benchmarking for Next‑Generation Sulfonamide PDE4 Inhibitors

LASSBio-448 serves as the reference prototype for novel sulfonamide and sulfonyl hydrazone analogs. Its quantitative IC50 values (e.g., PDE4A = 0.7 µM), in vivo efficacy benchmarks, and metabolic pathway data provide a robust comparator platform for structure–activity relationship (SAR) campaigns, as demonstrated in the subsequent discovery of LASSBio‑1632 [1].

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.